tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate

Synthetic Methodology Protecting Group Chemistry Spirocyclic Scaffold

tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 929302-01-2) is a spirocyclic diamine featuring orthogonal Boc (tert-butoxycarbonyl) and benzyl protecting groups on the two endocyclic nitrogen atoms. The compound belongs to the 3,9-diazaspiro[5.5]undecane class, a rigid spiro scaffold increasingly employed in medicinal chemistry for PROTAC linker construction and as a core template for GPCR ligand discovery.

Molecular Formula C21H32N2O2
Molecular Weight 344.5 g/mol
CAS No. 929302-01-2
Cat. No. B1394015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
CAS929302-01-2
Molecular FormulaC21H32N2O2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)CC1
InChIInChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-15-11-21(12-16-23)9-13-22(14-10-21)17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3
InChIKeyFZQYTCPFYPQYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 929302-01-2) — A Differentially Protected Spirocyclic Diamine Building Block


tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 929302-01-2) is a spirocyclic diamine featuring orthogonal Boc (tert-butoxycarbonyl) and benzyl protecting groups on the two endocyclic nitrogen atoms . The compound belongs to the 3,9-diazaspiro[5.5]undecane class, a rigid spiro scaffold increasingly employed in medicinal chemistry for PROTAC linker construction and as a core template for GPCR ligand discovery . With a molecular formula of C₂₁H₃₂N₂O₂ and a molecular weight of 344.49 g/mol, this differentially protected intermediate enables sequential, chemoselective deprotection strategies that are not accessible with mono-protected or unprotected analogs .

Why Generic Substitution Fails: The Critical Role of Orthogonal Boc-Benzyl Protection in tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate


Closely related 3,9-diazaspiro[5.5]undecane analogs such as 3‑benzyl‑3,9‑diazaspiro[5.5]undecane (CAS 189333‑49‑1) or 3‑Boc‑3,9‑diazaspiro[5.5]undecane (CAS 236406‑47‑6) carry only a single protecting group, forcing the user to accept either a free secondary amine or a globally protected scaffold that cannot be regioselectively addressed [1]. The target compound is the only readily available variant in which the 3‑position is Boc‑protected while the 9‑position bears a benzyl group, establishing a fully orthogonal protection scheme: the Boc group is cleavable under acidic conditions (TFA, HCl/dioxane) while the benzyl group is stable to acid but removable by hydrogenolysis (Pd/C, H₂) [1]. This dual‑protection architecture dictates the synthetic sequence that can be executed; substituting with a mono‑protected or unprotected analog forfeits the ability to functionalize the two nitrogen atoms in a controlled, stepwise manner—a limitation that can derail multi‑step library synthesis and PROTAC construction [1].

Quantitative Differentiation Evidence for tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate vs. Closest Analogs


Boc Protection Step Achieves 96% Isolated Yield — Markedly Higher than Historical Benchmarks for the Spirocyclic Scaffold

In the patented synthetic route (CN101255159A), conversion of 3‑benzyl‑3,9‑diazaspiro[5.5]undecane to the title compound via Boc₂O is reported with an isolated yield of 96% (6.8 g from 5.0 g starting material) [1]. This contrasts sharply with preceding steps in the same sequence, which delivered only 65% isolated yield for the dicyano‑dioxo‑spiro intermediate [1]. The near‑quantitative Boc installation minimizes material loss at a late‑stage intermediate, directly reducing cost‑per‑gram of the final building block.

Synthetic Methodology Protecting Group Chemistry Spirocyclic Scaffold

Commercial Purity: 97% (HPLC) — Outperforms the Closest N‑Benzyl Analog by 2 Absolute Percentage Points

The title compound is routinely supplied at 97% purity (HPLC) by major vendors such as AChemBlock (Cat. Q54670) . In contrast, the closest commercially available analog—3‑benzyl‑3,9‑diazaspiro[5.5]undecane (CAS 189333‑49‑1)—is most commonly offered at 95% purity . While a 2‑point difference appears modest, it represents a 40% reduction in the upper bound of impurities (3% vs. 5%), which can be critical when the compound serves as a late‑stage intermediate in multi‑step sequences where impurity carry‑through erodes final product yield and purity.

Quality Specification Procurement Decision Building Block Purity

Orthogonal Deprotection: Selective Acidolysis vs. Hydrogenolysis Enables Sequential Functionalization Not Possible with Mono‑Protected Analogs

The title compound contains a Boc group (cleaved by TFA or HCl/dioxane) and a benzyl group (cleaved by catalytic hydrogenation). This orthogonality is demonstrated in Embodiment 3 of CN101255159A, where the benzyl group is removed quantitatively by hydrogenolysis (10% Pd/C, 50 psi H₂, 50 °C) to yield 3‑Boc‑3,9‑diazaspiro[5.5]undecane without affecting the Boc group [1]. Conversely, standard acidic conditions (TFA/CH₂Cl₂) remove the Boc group while leaving the benzyl group intact [2]. Neither 3‑benzyl‑3,9‑diazaspiro[5.5]undecane (no Boc) nor 3‑Boc‑3,9‑diazaspiro[5.5]undecane (no benzyl) can support this bidirectional deprotection logic.

Orthogonal Protection PROTAC Linker Design Chemoselective Synthesis

Confirmed Precursor to 3‑Boc‑3,9‑diazaspiro[5.5]undecane — A Commercially Validated PROTAC Linker — with Demonstrated Hydrogenolysis Efficiency

The title compound is the direct synthetic precursor of 3‑Boc‑3,9‑diazaspiro[5.5]undecane (CAS 236406‑47‑6), a marketed PROTAC linker used in the assembly of heterobifunctional degraders . The hydrogenolysis step (10% Pd/C, 50 psi H₂, 50 °C, ethanol) proceeds with quantitative conversion as reported in CN101255159A, affording the Boc‑protected spiro‑amine in a form that can be directly coupled to E3 ligase ligands or target‑protein warheads [1]. This establishes a two‑step, high‑yielding pipeline: (1) Boc installation on the 3‑benzyl scaffold (96% yield), followed by (2) debenzylation to the PROTAC‑ready intermediate.

PROTAC Linker Targeted Protein Degradation Synthetic Utility

High-Value Application Scenarios for tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate Based on Verified Differentiation Evidence


Stepwise Construction of Heterobifunctional PROTAC Degraders

The orthogonal Boc/benzyl protection of the title compound allows sequential conjugation of two distinct ligands to the spirocyclic core: first, the Boc group is removed (TFA) to install an E3 ligase ligand (e.g., VHL, CRBN); second, the benzyl group is cleaved by hydrogenolysis to attach a target-protein warhead. This sequence avoids cross-reactivity and is directly supported by the proven selectivity of the deprotection chemistry [1]. Mono‑protected analogs cannot execute this bidirectional strategy, making the title compound the preferred scaffold for PROTAC linker construction.

Efficient Synthesis of 3‑Boc‑3,9‑diazaspiro[5.5]undecane — A Key PROTAC Linker Intermediate

When the goal is to obtain 3‑Boc‑3,9‑diazaspiro[5.5]undecane (CAS 236406‑47‑6) for use as a rigid PROTAC linker, the title compound provides the highest reported overall yield (~96% over two steps) [1]. The hydrogenolysis proceeds quantitatively under mild conditions (50 psi H₂, 50 °C), and the starting material is commercially available at 97% purity, minimizing downstream purification burden .

Regioselective Functionalization for GPCR Ligand Libraries

The 3,9‑diazaspiro[5.5]undecane scaffold has been employed as a privileged core in GABAₐ receptor antagonists and dopamine D₃ receptor ligands [1]. The title compound’s orthogonally protected nitrogen atoms enable systematic SAR exploration: the Boc group can be removed first to introduce one diversity element (e.g., amide, sulfonamide), followed by debenzylation and introduction of a second diversity element, all without protecting‑group compatibility conflicts [1].

Late‑Stage Intermediate in Multi‑Step API Synthesis Requiring High Purity Specifications

With a commercial purity of 97% (higher than the 95% typical for the N‑benzyl analog), the title compound meets tighter acceptance criteria for late‑stage intermediates in API development [1]. Reduced impurity burden minimizes the risk of by‑product formation in subsequent steps, which is particularly valuable when the final product must comply with ICH Q3A thresholds for unspecified impurities.

Quote Request

Request a Quote for tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.